molecular formula C9H5ClF6Zn B6294919 (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF CAS No. 1638633-06-3

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF

Cat. No. B6294919
CAS RN: 1638633-06-3
M. Wt: 328.0 g/mol
InChI Key: RCUUPLREISPXQP-UHFFFAOYSA-M
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Description

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is an organozinc compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound that is relatively stable and has a low toxicity profile. It has been used in the synthesis of a variety of other compounds, as well as in biochemical and physiological studies. 50 M in THF, its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, has a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, such as N-heterocyclic carbenes, organozinc reagents, and organometallic compounds. It has also been used in biochemical and physiological studies, such as the investigation of enzyme-catalyzed reactions and the study of drug metabolism.

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is not well understood. However, it is thought to act as a Lewis acid, which is capable of forming a coordination complex with a variety of organic molecules. This coordination complex can then be used in a variety of biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. However, it is thought to be relatively non-toxic and has a low toxicity profile. It has been used in a variety of biochemical and physiological studies, such as the investigation of enzyme-catalyzed reactions and the study of drug metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, in laboratory experiments is its low toxicity profile. It is relatively stable and water-soluble, making it easy to use in a variety of experiments. Additionally, it has been used in the synthesis of a variety of other compounds, making it a useful reagent in a variety of laboratory experiments. However, it should be noted that the mechanism of action of this compound is not well understood, and further research is needed to fully understand its effects.

Future Directions

The potential future directions for (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential use in drug metabolism studies. Finally, further research could be done to explore its potential use in medical applications.

Synthesis Methods

(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is synthesized by a two-step process. The first step involves the reaction of trifluoromethylbenzene and zinc chloride in the presence of anhydrous tetrahydrofuran (THF). The second step involves the reaction of the product from the first step with trifluoromethylbenzyl chloride in the presence of THF. The resulting product is this compound.

properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUUPLREISPXQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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